2,4,5-Trichlorocyclohexa-2,5-dien-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5Cl3O |
|---|---|
Molecular Weight |
199.5 g/mol |
IUPAC Name |
2,4,5-trichlorocyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C6H5Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-3,6,10H |
InChI Key |
KRQUJBMPSDPYMT-UHFFFAOYSA-N |
SMILES |
C1=C(C(C=C(C1O)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(C=C(C1O)Cl)Cl)Cl |
Origin of Product |
United States |
Contextualization Within the Class of Halogenated Cyclohexadienols
Halogenated cyclohexadienols are a subclass of organic compounds characterized by a six-membered carbon ring containing two double bonds, a hydroxyl group (-OH), and one or more halogen atoms. These compounds are often intermediates in the metabolism of various halogenated aromatic compounds by microorganisms. Their chemical behavior is dictated by the interplay between the hydroxyl group, the conjugated diene system, and the electron-withdrawing nature of the halogen substituents.
The position and number of halogen atoms on the cyclohexadiene ring significantly influence the stability and reactivity of these molecules. The presence of chlorine atoms, as in the case of 2,4,5-Trichlorocyclohexa-2,5-dien-1-ol, imparts distinct electronic properties that are central to its role in enzymatic reactions.
Molecular Classification and Distinctive Structural Features of 2,4,5 Trichlorocyclohexa 2,5 Dien 1 Ol
2,4,5-Trichlorocyclohexa-2,5-dien-1-ol is formally classified as an organochlorine compound and a cyclohexadienol. lindane.orgspringerprofessional.de Its molecular structure consists of a cyclohexa-2,5-diene ring substituted with three chlorine atoms at positions 2, 4, and 5, and a hydroxyl group at position 1.
The key structural features that define its reactivity include:
A Conjugated Diene System: The two double bonds in the ring are in conjugation, which influences the electronic distribution across the molecule.
Three Chlorine Substituents: The electronegative chlorine atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack.
A Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and can be a target for enzymatic oxidation.
These features collectively contribute to the compound's transient nature, as it is readily converted to other products in biological systems.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₃O | nih.gov |
| Molecular Weight | 199.46 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChI | InChI=1S/C6H5Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-3,6,10H | nih.gov |
| InChIKey | KRQUJBMPSDPYMT-UHFFFAOYSA-N | nih.gov |
| SMILES | C1=C(C(C=C(C1O)Cl)Cl)Cl | nih.gov |
Note: Specific experimental spectroscopic data such as NMR, IR, and MS for this compound are not widely available in public databases. The provided data is based on computational models and database entries.
Research Significance and Academic Trajectory in Organic and Environmental Chemistry
Strategic Approaches to the Chemical Synthesis of this compound and Related Analogs
The synthesis of halogenated cyclohexadienols and their derivatives is a field of significant interest, leveraging various methodologies to construct these versatile chemical scaffolds. rsc.org
Perchlorination Reactions of Phenolic Precursors
The perchlorination of phenolic compounds represents a primary route for synthesizing chlorinated cyclohexadienone and cyclohexadienol derivatives. mdpi.compreprints.org This process involves the exhaustive chlorination of a phenol (B47542) ring, leading to the formation of a dienone intermediate which can subsequently be reduced to the corresponding dienol. Various chlorinating agents have been explored for these transformations, including elemental chlorine, N-chlorosuccinimide, and trichloroisocyanuric acid (TCCA). preprints.org
For instance, the perchlorination of p-cresol (B1678582) using TCCA has been effectively demonstrated to produce 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one (B14574655). mdpi.comresearchgate.net This reaction highlights a key strategy where the phenolic ring is subjected to strong chlorinating conditions, leading to both substitution and oxidation. The choice of chlorinating agent is critical, with reagents like TCCA being favored due to their relative safety, high active chlorine content, and solubility in common organic solvents. preprints.org Methodologies have also been reported utilizing reagents such as sodium hypochlorite (B82951) pentahydrate and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). preprints.org
Continuous Flow Chemistry Applications in Halogenated Dienone/Dienol Synthesis
Continuous flow chemistry offers significant advantages for halogenation reactions, which are often rapid and highly exothermic. researchgate.netsemanticscholar.orgrsc.org This technology enhances process safety and control by allowing for precise dosing of reagents, efficient heat dissipation, and the ability to handle hazardous materials in a closed system. researchgate.netsemanticscholar.org The application of flow chemistry is particularly relevant for the synthesis of halogenated dienones, which are precursors to dienols like this compound. rsc.org
A notable example is the optimization of a continuous flow process for the perchlorination of p-cresol to its corresponding 2,4,6-trichloro-cyclohexa-2,5-dienone derivative using TCCA. mdpi.comresearchgate.net This system demonstrated high throughput, capable of producing hundreds of grams of pure material in a matter of hours. mdpi.comresearchgate.net The key parameters of such a system are detailed below.
| Parameter | Description |
| Reactants | p-cresol and Trichloroisocyanuric acid (TCCA) in Ethyl Acetate |
| Reactor Setup | A Y-shaped mixer combines the reactant streams, which then pass through a 10 mL PTFE coil. preprints.org |
| Temperature | Maintained at 25 °C using an ultrasonic bath. preprints.org |
| Residence Time | Approximately 69 seconds. preprints.org |
| Throughput | Achieved up to 40 g/h. mdpi.comresearchgate.net |
| Isolation | The product is isolated by simple filtration and crystallization. mdpi.com |
This approach minimizes the risks associated with large-scale batch reactions of highly reactive and potentially unstable chlorinating agents. scispace.com
Multi-Step Organic Synthesis Techniques for Cyclohexadienone Derivatives
Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex target molecules from simpler, readily available starting materials. vapourtec.com This process involves a sequence of chemical reactions that incrementally build the desired molecular architecture and introduce specific functional groups. For complex structures like cyclohexadienone derivatives, a retrosynthetic analysis is often employed. youtube.com This strategy involves mentally deconstructing the target molecule into simpler precursors, which helps in planning an efficient forward synthetic route. youtube.com
Mechanistic Elucidation of Reactions Involving the this compound Core
The reactivity of the this compound core is governed by the interplay of its functional groups and the electronic effects of the chlorine substituents.
Electrophilic and Nucleophilic Reaction Pathways
The electron-withdrawing nature of the three chlorine atoms on the cyclohexadienol ring renders the carbon skeleton electron-deficient. This makes the ring susceptible to nucleophilic attack . Nucleophiles can potentially react at the carbon atoms bearing chlorine atoms via nucleophilic aromatic substitution-like pathways, although the sp3-hybridized carbon bearing the hydroxyl group presents a different reaction profile. The reactivity towards different nucleophiles (e.g., alcohols, thiols, amines) can vary based on the nucleophile's hardness or softness and the specific reaction conditions. frontiersin.orgnih.gov For instance, studies on similar polychlorinated cyclic systems have shown that the order and conditions of nucleophilic substitution can be finely controlled. frontiersin.orgnih.gov
Conversely, the dienol system also possesses sites for electrophilic reactions . The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can act as a nucleophile, reacting with various electrophiles. Additionally, the carbon-carbon double bonds within the ring can undergo electrophilic addition reactions, although this reactivity is significantly tempered by the deactivating effect of the chlorine atoms.
Tautomerism and Isomerization Dynamics of Halogenated Cyclohexadienols
Cyclohexadienols can exist in equilibrium with their corresponding cyclohexadienone isomers through a process known as keto-enol tautomerism. In the case of this compound, it represents the 'enol' (or more accurately, 'dienol') form. Its tautomeric 'keto' (or 'dienone') counterpart would be 2,4,5-trichlorocyclohexa-2,5-dien-1-one.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the ring. The strong electron-withdrawing effects of the chlorine atoms can influence the relative stability of the tautomers. Aromaticity also plays a crucial role; while the cyclohexadienol ring itself is not aromatic, potential rearomatization reactions following tautomerization are a significant driving force in the chemistry of these compounds. The dynamic interplay between these isomeric forms is fundamental to understanding the full scope of the reactivity of halogenated cyclohexadienols.
Role of the Dienol Functionality in Subsequent Transformations
The dienol functional group, characterized by a hydroxyl group directly attached to a double bond within a cyclic diene system, is the linchpin of reactivity in this compound. Its chemical behavior is primarily governed by keto-enol tautomerism, a process that can be influenced by the presence of electron-withdrawing chlorine atoms on the ring. This tautomeric equilibrium can be exploited to direct the course of subsequent reactions.
Under neutral or acidic conditions, the dienol can undergo rearrangement to a more stable conjugated ketone. This transformation is a critical consideration in any synthetic strategy involving this compound. The protonation of the hydroxyl group, followed by the loss of water, can generate a carbocationic intermediate, which is susceptible to rearrangement or attack by nucleophiles. The positions of the chlorine atoms significantly influence the stability of such intermediates and the regioselectivity of any subsequent reactions.
Furthermore, the dienol's double bonds are susceptible to electrophilic attack. However, the electron-withdrawing nature of the chlorine substituents deactivates the diene system, making these reactions less facile than in unsubstituted cyclohexadienols. Despite this, under forcing conditions or with highly reactive electrophiles, addition reactions can occur.
The hydroxyl group itself is a key site for transformations. It can be deprotonated under basic conditions to form a dienolate anion. This anion is a potent nucleophile, with potential reaction sites at both the oxygen and carbon atoms of the dienol system. The resulting regioselectivity is a subject of detailed study in the derivatization of this framework.
Derivatization and Functionalization Strategies of the Cyclohexadienol Framework
Building upon the inherent reactivity of the dienol functionality, a number of strategies can be envisioned for the derivatization and functionalization of the this compound framework. These strategies aim to introduce new functional groups and modify the core structure to access a wider range of chemical entities.
One of the primary derivatization approaches involves the reaction of the hydroxyl group. Standard organic transformations can be applied to convert the alcohol into other functional groups. For instance, esterification or etherification reactions can be employed to introduce a variety of substituents at the C1 position. These reactions typically proceed under standard conditions, though the reactivity may be modulated by the electronic effects of the chlorine atoms.
Another key functionalization strategy is the manipulation of the dienone tautomer. Once the dienol has been converted to its keto form, the resulting α,β-unsaturated ketone system opens up a new set of possible transformations. For example, the carbonyl group can undergo nucleophilic attack, and the double bonds can participate in conjugate addition reactions. The specific reaction pathways and the stereochemical outcomes are highly dependent on the nature of the nucleophile and the reaction conditions.
The chlorine atoms on the ring, while generally considered stable, can also be targeted for functionalization under specific conditions. Nucleophilic aromatic substitution reactions are typically difficult on such a deactivated ring system. However, transition-metal-catalyzed cross-coupling reactions could potentially be employed to replace one or more of the chlorine atoms with other functional groups, thereby significantly expanding the chemical diversity of the accessible derivatives.
The following table summarizes potential derivatization strategies for this compound:
| Reaction Type | Reagents and Conditions | Potential Products |
| Esterification | Acyl chlorides or anhydrides in the presence of a base | 2,4,5-Trichlorocyclohexa-2,5-dien-1-yl esters |
| Etherification | Alkyl halides with a base (e.g., Williamson ether synthesis) | 1-Alkoxy-2,4,5-trichlorocyclohexa-2,5-dienes |
| Oxidation | Mild oxidizing agents | 2,4,5-Trichlorocyclohexa-2,5-dien-1-one |
| Reduction | Reducing agents (e.g., NaBH4) | Trichlorocyclohexenols or trichlorocyclohexanols |
| Diels-Alder Reaction | Dienophiles (electron-deficient alkenes or alkynes) | Bicyclic adducts |
It is important to note that the specific outcomes of these reactions would need to be determined empirically, as the interplay of the dienol functionality and the polychlorinated framework presents a complex electronic and steric environment.
Inability to Procure Spectroscopic Data for this compound
Despite a comprehensive search of scientific databases and online resources, specific experimental spectroscopic data for the compound this compound could not be located. Detailed analytical information, including ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra, appears to be unavailable in the public domain for this particular chemical entity.
While information regarding the molecular structure and basic properties of this compound is accessible, the required in-depth spectroscopic data necessary to fulfill the detailed outline of the requested article is not presently available. The search yielded spectroscopic information for structurally related but distinct compounds, such as 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one and 2,4,6-trichlorocyclohexa-2,5-dienone, which cannot be substituted to maintain the scientific accuracy of the requested article.
Without access to the primary spectral data for this compound, it is not possible to generate the detailed and scientifically accurate article as specified in the instructions. Further research or direct experimental analysis would be required to obtain the necessary information for a comprehensive spectroscopic and structural characterization.
Mass Spectrometric Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For a molecule like this compound, which may not be readily available as a standard, the analysis often relies on techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). While direct mass spectral data for this compound is not extensively published, we can infer its likely behavior from its precursor, 2,4,5-trichlorophenol (B144370), and related chlorinated compounds.
Electron Ionization (EI) is a common technique used in GC-MS. The mass spectrum of the closely related 2,4,5-trichlorophenol shows a prominent molecular ion peak, which is characteristic of aromatic compounds. researchgate.netwikipedia.org The isotopic pattern of this peak, showing contributions from the chlorine isotopes (³⁵Cl and ³⁷Cl), is a key identifier for chlorinated species. researchgate.net
Predicted Fragmentation for this compound:
Upon electron ionization, this compound is expected to undergo a series of fragmentation reactions. The molecular ion [M]⁺ would be observed, and its isotopic distribution would confirm the presence of three chlorine atoms. Key fragmentation pathways would likely involve:
Loss of a chlorine atom (-Cl): This would result in a significant fragment ion [M-Cl]⁺.
Loss of a hydroxyl radical (-•OH): This would lead to the formation of a [M-OH]⁺ ion.
Loss of water (-H₂O): Dehydration is a common fragmentation for alcohols, yielding a [M-H₂O]⁺ ion.
Retro-Diels-Alder (RDA) reaction: The cyclohexadiene ring could undergo a characteristic RDA fragmentation, leading to the expulsion of a neutral molecule and the formation of a charged diene or dienophile.
Sequential loss of HCl: This is a common pathway for chlorinated cyclic compounds.
The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also aid in identification when coupled with ion mobility mass spectrometry. For the [M+H]⁺ adduct of this compound, the predicted CCS is 132.1 Ų. nih.gov
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 198.94788 | 132.1 |
| [M+Na]⁺ | 220.92982 | 143.0 |
| [M-H]⁻ | 196.93332 | 133.2 |
X-ray Crystallography for Determination of Solid-State Conformation and Intermolecular Interactions
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the packing of molecules in the crystal lattice.
As of the current literature, a crystal structure for this compound has not been reported. However, analysis of the crystal structure of its precursor, 2,4,5-trichlorophenol, which crystallizes as colorless needles, can provide insights into the potential intermolecular interactions. wikipedia.org In the solid state, chlorophenols are known to form hydrogen bonds involving the hydroxyl group and can also exhibit halogen bonding involving the chlorine atoms.
Hypothetical Solid-State Structure of this compound:
Should crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal:
Conformation: The cyclohexadiene ring would likely adopt a non-planar conformation, such as a boat or twist-boat conformation, to accommodate the sp³-hybridized carbon bearing the hydroxyl group. The precise conformation would be influenced by steric interactions between the substituents.
Intermolecular Interactions: The hydroxyl group would be a prime candidate for forming intermolecular hydrogen bonds, likely acting as both a donor and an acceptor, leading to the formation of chains or more complex networks in the crystal lattice. The chlorine atoms could also participate in weaker C-H···Cl hydrogen bonds or Cl···Cl halogen bonds, further stabilizing the crystal packing.
| Parameter | Expected Information |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Key Bond Lengths (Å) | C-Cl, C-O, C-C, C=C |
| Key Bond Angles (°) | Angles defining the ring geometry |
| Torsional Angles (°) | Defining the ring conformation |
| Intermolecular Interactions | Hydrogen bonds (O-H···O), Halogen bonds (C-Cl···Cl) |
Integration of Multiple Spectroscopic Data for Definitive Structural Assignment
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, the definitive assignment of a complex molecule like this compound necessitates the integration of data from multiple sources, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be crucial for determining the number and connectivity of hydrogen atoms. For this compound, one would expect to see signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, and the proton of the hydroxyl group itself. The chemical shifts and coupling constants would provide information about the electronic environment and spatial relationships of these protons.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The sp²-hybridized carbons of the double bonds would resonate at a lower field compared to the sp³-hybridized carbons.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively, which are essential for assembling the molecular framework.
Infrared (IR) Spectroscopy:
The IR spectrum would identify the functional groups present in the molecule. Key absorption bands would include:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
Bands in the 1600-1680 cm⁻¹ region due to C=C stretching of the cyclohexadiene ring.
Strong absorptions in the 600-800 cm⁻¹ range characteristic of C-Cl stretching vibrations.
By combining the molecular formula and fragmentation data from MS with the functional group information from IR and the detailed connectivity map from NMR, a comprehensive and unambiguous structural elucidation of this compound can be achieved.
| Spectroscopic Technique | Expected Key Features and Information |
|---|---|
| Mass Spectrometry (MS) | Molecular ion peak with characteristic isotopic pattern for 3 Cl atoms. Fragmentation pattern showing loss of Cl, OH, and H₂O. |
| ¹H NMR | Signals for vinyl, carbinol, and hydroxyl protons with specific chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for sp² (olefinic) and sp³ (carbinol and other) carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (broad), C=C, and C-Cl functional groups. |
Computational Chemistry and Theoretical Investigations of 2,4,5 Trichlorocyclohexa 2,5 Dien 1 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4,5-Trichlorocyclohexa-2,5-dien-1-ol, such studies would provide critical insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Stability, Reactivity, and Electron Density Distribution
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. From this, various properties could be calculated. For instance, the distribution of electron density would reveal the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity.
Analysis of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would provide information about the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. Studies on other chlorinated cyclic compounds suggest that the positions of the chlorine atoms significantly influence the electronic properties and stability of the ring system. igi-global.com
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| Total Energy (Hartree) | Value | A measure of the molecule's stability. |
| HOMO Energy (eV) | Value | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy (eV) | Value | Indicates the energy of the lowest energy empty orbital, which can accept electrons. |
| HOMO-LUMO Gap (eV) | Value | A larger gap generally implies greater stability and lower reactivity. |
| Dipole Moment (Debye) | Value | Provides insight into the molecule's polarity and intermolecular interactions. |
Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound due to a lack of available data.
Conformational Analysis and Tautomeric Equilibria using Ab Initio Methods
The flexible six-membered ring of this compound can exist in various conformations, such as chair, boat, and twist-boat forms. Ab initio methods, which are based on first principles of quantum mechanics, would be employed to perform a thorough conformational analysis. These calculations would determine the relative energies of the different conformers to identify the most stable three-dimensional structure. For substituted cyclohexanes, the preference for axial or equatorial positions of the substituents is a critical aspect of their conformational behavior. epa.gov
Furthermore, this compound could potentially exist in equilibrium with its keto tautomer, 2,4,5-trichlorocyclohexa-2,5-dienone. Ab initio calculations would be essential to determine the relative energies of these tautomers and predict the equilibrium constant. Studies on similar systems, like chlorinated 2-hydroxypyridines, have shown that the position of chlorine substitution can significantly influence the tautomeric equilibrium. acs.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netgithub.io For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be invaluable for interpreting experimental spectra and confirming the molecular structure. Similarly, calculated IR spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. A strong correlation between predicted and experimental spectroscopic data would serve to validate the computational models used. nih.gov
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (C1) | Value (ppm) | Value (ppm) |
| ¹H NMR Chemical Shift (H at C1) | Value (ppm) | Value (ppm) |
| IR Frequency (O-H stretch) | Value (cm⁻¹) | Value (cm⁻¹) |
Note: This table is illustrative. No specific computational or experimental spectroscopic data for this compound were found in the searched literature.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of a molecule over time, including its conformational changes and interactions with its environment (e.g., solvent molecules). acs.org An MD simulation of this compound would provide a dynamic picture of its conformational flexibility. It would also be instrumental in understanding how the molecule interacts with other molecules through hydrogen bonding (via the hydroxyl group) and halogen bonding (via the chlorine atoms). dntb.gov.uamdpi.comnih.gov Such simulations on related halogenated compounds have provided detailed insights into their intermolecular interaction patterns. dntb.gov.uamdpi.comnih.gov
Theoretical Analysis of Reaction Pathways and Transition State Geometries
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical methods could be used to investigate its formation from precursors, such as the chlorination of phenols, or its degradation pathways. nih.govnih.gov By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The geometry and energy of the transition state are crucial for determining the reaction rate. For example, computational studies on the degradation of chlorophenols have identified key intermediates and transition states, providing a detailed understanding of the reaction mechanisms at a molecular level. nih.govnih.gov
Structure-Reactivity Relationships Derived from Computational Models
By systematically studying a series of related compounds, computational models can be used to derive structure-reactivity relationships (SRRs). In the context of this compound, this would involve comparing its computed properties with those of other chlorinated cyclohexadienols with varying numbers and positions of chlorine atoms. Such an analysis would reveal how the specific substitution pattern of this compound influences its reactivity. Quantitative Structure-Activity Relationship (QSAR) models, which correlate computed molecular descriptors with experimental activities (e.g., toxicity), have been developed for various classes of chlorinated compounds, demonstrating the utility of this approach. igi-global.comnih.govppor.az
Environmental Fate and Biotransformation Pathways of 2,4,5 Trichlorocyclohexa 2,5 Dien 1 Ol
Identification as a Metabolite in the Environmental Degradation of Organochlorine Compounds
2,4,5-Trichlorocyclohexa-2,5-dien-1-ol (also referred to as 2,4,5-DNOL) has been identified as a key metabolite in the upstream degradation pathway of γ-hexachlorocyclohexane (γ-HCH), commonly known as lindane. muni.cz Organochlorine compounds like γ-HCH are synthetic pesticides known for their persistence and toxicity in the environment. nih.gov The degradation of γ-HCH is initiated by the enzyme LinA, which catalyzes two dehydrochlorination steps, converting γ-HCH through γ-pentachlorocyclohexene (γ-PCCH) to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN). muni.cz It is at this stage that this compound is formed through the action of a second enzyme, LinB. muni.cz This metabolic pathway is a crucial part of the natural attenuation of HCH isomers in contaminated sites, carried out by various bacterial strains, particularly those from the Sphingomonas genus. nih.govnih.gov
The following table outlines the initial steps leading to the formation of this compound from γ-HCH.
| Precursor Compound | Key Enzyme | Intermediate/Product |
| γ-Hexachlorocyclohexane (γ-HCH) | LinA | γ-Pentachlorocyclohexene (γ-PCCH) |
| γ-Pentachlorocyclohexene (γ-PCCH) | LinA | 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) |
| 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) | LinB | This compound |
Enzymatic Mechanisms of Formation and Subsequent Transformation
The formation and further breakdown of this compound are mediated by specific enzymes with well-defined catalytic mechanisms. The haloalkane dehalogenase LinB is central to this process.
The enzyme LinB, a haloalkane dehalogenase (HLD), catalyzes the hydrolytic dehalogenation of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) to form this compound. muni.cz This transformation is a key step where a chlorine atom is replaced by a hydroxyl group from a water molecule, reducing the compound's halogenation and typically its toxicity. researchgate.net LinB is a member of the α/β hydrolase family and possesses a broad substrate specificity, though it is extensively studied for its role in degrading HCH isomers. nih.govresearchgate.net The enzyme then catalyzes a second hydrolytic dechlorination, converting this compound into 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). muni.cz This sequential action highlights the critical role of LinB in the stepwise detoxification of chlorinated intermediates. muni.cz
Enzymatic reactions catalyzed by haloalkane dehalogenases like LinB are often characterized by high degrees of selectivity. LinB has been shown to be enantioselective in its catabolism of certain chiral organochlorine pollutants. nih.gov For example, studies on the degradation of 1,2-dichloropropane (B32752) demonstrated that LinB exhibits a preference for one enantiomer over the other, which is attributed to factors such as the specific interactions within the enzyme's active site. nih.gov This enantioselectivity is a hallmark of the precise three-dimensional architecture of the enzyme's catalytic pocket, which dictates how the substrate molecule must bind for an efficient reaction to occur. The transformation of the cyclic substrate 1,3,4,6-tetrachloro-1,4-cyclohexadiene into this compound also involves specific regioselectivity, where the enzyme targets a particular carbon-chlorine bond for hydrolysis.
The catalytic site of LinB is buried deep within the protein core, connected to the surface by tunnels that transport substrates and products. plos.org This structural feature is common in over 60% of enzymes. plos.org The catalytic mechanism proceeds through a nucleophilic attack by the carboxylate group of an aspartate residue (Asp108) on the substrate's carbon atom. muni.czresearchgate.net This forms a covalent alkyl-enzyme intermediate and displaces the halogen as a halide ion. muni.cz This intermediate is then hydrolyzed by a water molecule, which is activated by a histidine residue (His272), part of a catalytic triad (B1167595) that also includes a glutamate (B1630785) residue. muni.czresearchgate.net
Substrate binding within the active site. nih.govrug.nl
Cleavage of the carbon-halogen bond and formation of the alkyl-enzyme intermediate. nih.govrug.nl
Hydrolysis of the alkyl-enzyme intermediate to release the alcohol product. nih.govrug.nl
In the LinB enzyme, the rate-limiting step is the hydrolysis of this alkyl-enzyme intermediate, whereas in other related dehalogenases, the rate-limiting step can be the release of the halide or alcohol product. nih.govrug.nl The dynamics of the catalytic residues, particularly the flexibility of the nucleophile Asp108, are crucial for the reaction energetics. researchgate.net
The table below summarizes the key features of the LinB enzyme's catalytic site.
| Feature | Description | Key Residues |
| Domain Structure | Composed of a core domain and a cap domain. plos.org | - |
| Active Site | Buried inside the protein core between the two domains. plos.org | Asp108, His272, Glu |
| Catalytic Mechanism | Nucleophilic substitution via a covalent alkyl-enzyme intermediate. muni.cz | Asp108 (Nucleophile), His272 (Base) |
| Access Tunnels | Main tunnel (p1) for substrate/product transport and an accessory tunnel (p2) for water molecules. plos.org | - |
| Rate-Limiting Step | Hydrolysis of the alkyl-enzyme intermediate. nih.govrug.nl | - |
Microbial Degradation Pathways in Diverse Environmental Systems
The fate of this compound is dependent on the microbial communities present and the prevailing environmental conditions, particularly the availability of oxygen.
Under aerobic conditions, the biotransformation of this compound continues along the pathway established in Sphingomonas species. As mentioned, the enzyme LinB catalyzes its conversion to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL). muni.cz This diol is then acted upon by a dehydrogenase, LinC, which converts it to 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). muni.cz This hydroquinone (B1673460) is further metabolized and eventually enters central metabolic pathways like the citric acid cycle. muni.cz This complete aerobic pathway allows the bacteria to use the original organochlorine compound as a sole source of carbon and energy.
Detailed information on the specific anaerobic biotransformation routes for isolated this compound is not extensively documented in the reviewed literature. Generally, anaerobic degradation of chlorinated compounds involves processes like reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen atoms. While the anaerobic degradation of parent compounds like HCH is known to occur, the specific fate of the this compound intermediate under these conditions requires further investigation.
Fungal Biotransformation Mechanisms and Intermediates
The fungal degradation of lindane can proceed through a series of enzymatic reactions, leading to the formation of this compound as a key intermediate. This transformation is part of a broader detoxification pathway aimed at mineralizing the parent pesticide.
The proposed pathway for the fungal degradation of lindane that involves this compound is as follows:
γ-Hexachlorocyclohexane (Lindane) is the initial substrate.
Dehydrochlorination of lindane leads to the formation of Pentachlorocyclohexene (γ-PCCH) .
Further dechlorination yields 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) .
A subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, results in the formation of 2,4,5-Trichloro-2,5-cyclohexadiene-1-ol (2,4,5-DNOL) . researchgate.net
Once formed, this compound can undergo further fungal metabolism. The subsequent proposed steps in the degradation pathway include:
Conversion to 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) or 2,5-Dichlorohydroquinone (2,5-DCHQ) . researchgate.net
Further transformation to Chlorohydroquinone (CHQ) . researchgate.net
This can then be metabolized to 2,5-Dichlorophenol (2,5-DCP) . researchgate.net
In some pathways, the formation of 1,2,4-Trichlorobenzene (1,2,4-TCB) has also been suggested. researchgate.net
The enzymes responsible for these transformations are diverse and include laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP), which are characteristic of white-rot fungi. nih.gov Cytochrome P450 monooxygenases are also implicated, particularly in hydroxylation reactions. nih.gov These enzymes often work in concert to achieve the progressive breakdown of the chlorinated rings.
Table 1: Fungal Biotransformation Intermediates of Lindane Leading to and from this compound
| Precursor/Intermediate | Resulting Metabolite |
| γ-Hexachlorocyclohexane | Pentachlorocyclohexene |
| Pentachlorocyclohexene | 1,3,4,6-Tetrachloro-1,4-cyclohexadiene |
| 1,3,4,6-Tetrachloro-1,4-cyclohexadiene | This compound |
| This compound | 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol |
| 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol | 2,5-Dichlorohydroquinone |
| 2,5-Dichlorohydroquinone | Chlorohydroquinone |
| Chlorohydroquinone | 2,5-Dichlorophenol |
| This compound | 1,2,4-Trichlorobenzene |
Note: This table is based on proposed pathways and the exact sequence and intermediates may vary depending on the fungal species and environmental conditions.
Abiotic Transformation Processes
In addition to biological breakdown, organic compounds in the environment are subject to abiotic transformation processes, primarily photochemical degradation (photolysis) and hydrolysis. While specific experimental data for this compound is limited, its likely behavior can be inferred from its chemical structure and studies on related chlorinated compounds.
Photochemical Degradation:
The presence of chlorine atoms and a double bond system in the this compound molecule suggests a potential for photochemical transformation upon absorption of ultraviolet (UV) radiation from sunlight. The photolysis of chlorine-containing compounds can lead to the cleavage of carbon-chlorine bonds, initiating a cascade of radical reactions. nih.gov For some chlorinated herbicides, photoreductive dechlorination is a dominant pathway in organic solvents. researchgate.net The rate of photolysis is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing substances in the environment (e.g., dissolved organic matter), and the chemical's quantum yield. researchgate.net It is plausible that photolysis of this compound could lead to the formation of less chlorinated cyclohexadienols or phenolic compounds.
Hydrolysis:
Table 2: Potential Abiotic Transformation Processes for this compound
| Process | Description | Potential Products | Influencing Factors |
| Photochemical Degradation | Degradation by sunlight, particularly UV radiation. | Less chlorinated cyclohexadienols, phenolic compounds. | Light intensity, presence of photosensitizers, quantum yield. |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Dechlorinated or rearranged cyclic compounds. | pH, temperature. |
Fate Modeling and Environmental Distribution Studies (Excluding Toxicity)
Environmental fate models are computational tools used to predict the transport, transformation, and ultimate distribution of chemicals in the environment. While specific fate and distribution models for the intermediate this compound are not documented, its environmental behavior can be inferred from models of its parent compounds, such as 2,4,5-T, and general principles of pesticide metabolite modeling. frontiersin.orgresearchgate.net
Pesticide fate models like the Pesticide Root Zone Model (PRZM), the Surface Water Concentration Calculator (SWCC), and the Soil and Water Assessment Tool (SWAT) are used to estimate the movement of pesticides and their degradation products through soil and into water bodies. stone-env.com These models consider factors such as the chemical's water solubility, soil adsorption coefficient (Koc), and degradation half-life.
Given that its precursor, 2,4,5-T, has a high potential for leaching to groundwater, it is plausible that this compound, if formed in the soil, could also be mobile. viu.ca However, its relatively higher polarity due to the hydroxyl group compared to some of its more chlorinated precursors might affect its partitioning between soil and water. The ultimate environmental distribution will depend on the rate of its formation versus the rates of its subsequent degradation through both biotic and abiotic pathways. As a transformation product, its presence in the environment is transient, but its potential for mobility warrants consideration in comprehensive environmental risk assessments of its parent compounds. The behavior of 2,4,5-T and its degradation products is known to be influenced by soil type and environmental conditions, with persistence being a notable characteristic. oregonstate.eduoregonstate.edu
Table 3: Factors Influencing the Environmental Fate and Distribution of this compound
| Factor | Influence on Fate and Distribution |
| Water Solubility | Higher solubility increases the potential for leaching into groundwater. |
| Soil Adsorption (Koc) | Lower adsorption to soil particles increases mobility. |
| Biotic Degradation Rate | Faster degradation reduces persistence and potential for transport. |
| Abiotic Degradation Rate | Photolysis and hydrolysis can reduce concentrations in surface waters and upper soil layers. |
| Parent Compound Behavior | The distribution of the parent compound (e.g., lindane, 2,4,5-T) dictates the initial location of formation. |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2,4,5-Trichlorocyclohexa-2,5-dien-1-ol in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar chlorinated phenolic compounds (e.g., 2,4,5-Trichlorophenol), researchers should:
- Use personal protective equipment (PPE), including gloves and lab coats.
- Avoid ingestion or inhalation; work in a fume hood.
- Implement emergency protocols, such as rinsing exposed skin/eyes and contacting poison control if ingested .
- Dispose of waste according to regional regulations for chlorinated organics .
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Common methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity via proton and carbon-13 spectra.
- Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) : For purity assessment and detection of impurities (e.g., polychlorinated byproducts) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like hydroxyl and chlorinated aromatic bonds.
Q. How does the chlorination pattern influence the compound’s reactivity compared to other chlorinated cyclohexenols?
- Methodological Answer : The 2,4,5-trichloro substitution likely enhances electrophilic aromatic substitution resistance due to steric hindrance and electron withdrawal. Comparative studies should:
- Use computational modeling (e.g., DFT) to assess electronic effects.
- Perform kinetic experiments under controlled conditions (e.g., reaction with nucleophiles) to quantify reactivity differences .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?
- Methodological Answer :
- Conduct systematic stability studies across pH ranges (e.g., 2–12) using buffered solutions.
- Employ UV-Vis spectroscopy to monitor degradation kinetics and LC-MS to identify breakdown products.
- Triangulate data with multiple analytical techniques to validate findings, as recommended for methodological rigor .
Q. What experimental designs are optimal for studying degradation pathways of this compound in aqueous environments?
- Methodological Answer :
- Use isotopic labeling (e.g., -tagged compounds) to trace degradation intermediates.
- Combine batch reactor experiments with advanced oxidation processes (e.g., UV/HO) to simulate environmental conditions.
- Validate pathways via quantitative structure-activity relationship (QSAR) models and comparison to analogous compounds .
Q. How can synthesis yields be validated when conflicting chromatographic data arise?
- Methodological Answer :
- Perform pilot-scale reproducibility tests to identify variability sources (e.g., temperature fluctuations, reagent purity).
- Cross-validate results using dual-column HPLC with different stationary phases.
- Integrate secondary data sources (e.g., NMR peak integration) to resolve discrepancies, ensuring methodological consistency .
Data Contradiction Analysis
Q. What strategies address contradictory data on the compound’s toxicity in aquatic models?
- Methodological Answer :
- Standardize test organisms (e.g., Daphnia magna vs. zebrafish embryos) and exposure durations.
- Use dose-response curves to establish EC values across studies.
- Compare results to structurally related compounds (e.g., 2,4,5-Trichlorophenol’s LC data) for contextual interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
